1-Fluoro-3-(difluoromethyl)-2-iodobenzene
Overview
Description
1-Fluoro-3-(difluoromethyl)-2-iodobenzene is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine, iodine, and difluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(difluoromethyl)-2-iodobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Difluoromethylation: The addition of a difluoromethyl group using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-3-(difluoromethyl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can form carbon-carbon bonds through coupling reactions, facilitated by catalysts such as palladium.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-(difluoromethyl)-2-iodobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds use in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(difluoromethyl)-2-iodobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(difluoromethyl)-2-iodobenzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-3-iodobenzene: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-(Difluoromethyl)-1-fluoro-3-iodobenzene: Similar structure but with variations in the position of substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and makes it valuable for specialized applications.
Properties
IUPAC Name |
1-(difluoromethyl)-3-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZURVRASXVMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.